(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
The compound "(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" features a central methanone group bridging a 2-methoxyphenyl aromatic ring and a 7-phenyl-substituted 1,4-thiazepane heterocycle. The 2-methoxyphenyl group may enhance π-π stacking interactions with aromatic residues in target proteins, while the phenyl substituent on the thiazepane could modulate lipophilicity and steric effects.
Properties
IUPAC Name |
(2-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-17-10-6-5-9-16(17)19(21)20-12-11-18(23-14-13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCALJQJOMXYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazine Derivatives
Example Compound: (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Core Structure : Benzothiazine (six-membered ring with fused benzene and thiazine) vs. thiazepane (seven-membered ring).
- Substituents: The benzothiazine derivative includes a sulfone group (1,1-dioxido) and fluorine, which enhance polarity and metabolic stability.
Methanone Derivatives with Varied Aryl Groups
Example Compounds :
- 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone: Shares the 2-methoxyphenyl group but uses an indole core.
- (4-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone: Features a naphthalene group, increasing aromatic surface area compared to the target’s phenyl-thiazepane system.
Table 1: Structural and Property Comparison
Biological Activity
The compound (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS Number: 1797347-42-2) is a thiazepan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential applications based on the available literature.
Chemical Structure and Properties
The molecular formula of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is , with a molecular weight of 327.4 g/mol. The compound features a thiazepan ring fused with phenyl and methoxyphenyl groups, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1797347-42-2 |
Antimicrobial and Anticancer Properties
Research on similar thiazepane derivatives indicates promising antimicrobial and anticancer properties. For instance, compounds with thiazepane structures have shown effectiveness against various bacterial strains and cancer cell lines.
Case Studies
- Antimicrobial Activity : A study investigating thiazepane derivatives demonstrated that modifications in the phenyl rings significantly influenced antimicrobial potency. Compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria.
- Anticancer Activity : Another study focused on thiazepane derivatives revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may possess similar properties warranting further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazepane derivatives indicates that the presence of electron-donating groups like methoxy enhances biological activity. For instance, studies have shown that derivatives with methoxy substitutions exhibit improved inhibitory effects on cancer cell proliferation compared to their unsubstituted counterparts.
Synthetic Routes
The synthesis of (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The methoxy and phenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
Applications in Research
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its potential applications include:
- Drug Development : Investigating its efficacy as a therapeutic agent against infections and cancers.
- Material Science : Exploring its use in developing new materials with specific chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
